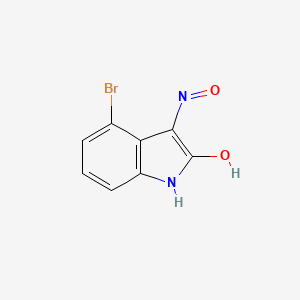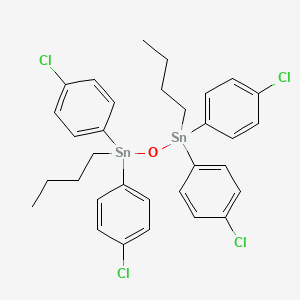
1,3-Dibutyl-1,1,3,3-tetrakis(4-chlorophenyl)distannoxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dibutyl-1,1,3,3-tetrakis(4-chlorophenyl)distannoxane is an organotin compound with the molecular formula C32H40Cl4O2Sn2. This compound belongs to the class of distannoxanes, which are characterized by the presence of a Sn-O-Sn linkage. The compound is notable for its unique structure, which includes four chlorophenyl groups attached to the tin atoms, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibutyl-1,1,3,3-tetrakis(4-chlorophenyl)distannoxane typically involves the reaction of dibutyltin oxide with 4-chlorophenylmagnesium bromide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
化学反应分析
Types of Reactions
1,3-Dibutyl-1,1,3,3-tetrakis(4-chlorophenyl)distannoxane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the tin atoms to lower oxidation states.
Substitution: The chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
科学研究应用
1,3-Dibutyl-1,1,3,3-tetrakis(4-chlorophenyl)distannoxane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell growth.
Industry: It is used in the production of polymers and as a stabilizer in the manufacturing of plastics.
作用机制
The mechanism of action of 1,3-Dibutyl-1,1,3,3-tetrakis(4-chlorophenyl)distannoxane involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can inhibit or activate specific pathways, leading to changes in cellular functions. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
相似化合物的比较
Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: An organosilicon compound with similar structural features but different chemical properties.
1,3-Dichloro-1,1,3,3-tetrakis(4-ethoxyphenyl)ditelluroxane: A related compound with tellurium atoms instead of tin.
Uniqueness
1,3-Dibutyl-1,1,3,3-tetrakis(4-chlorophenyl)distannoxane is unique due to its specific arrangement of chlorophenyl groups and the presence of the Sn-O-Sn linkage. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
82594-08-9 |
|---|---|
分子式 |
C32H34Cl4OSn2 |
分子量 |
813.8 g/mol |
IUPAC 名称 |
butyl-[butyl-bis(4-chlorophenyl)stannyl]oxy-bis(4-chlorophenyl)stannane |
InChI |
InChI=1S/4C6H4Cl.2C4H9.O.2Sn/c4*7-6-4-2-1-3-5-6;2*1-3-4-2;;;/h4*2-5H;2*1,3-4H2,2H3;;; |
InChI 键 |
JKLFANFNWVEJLL-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Sn](C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O[Sn](CCCC)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Oxo-3-[2-(3-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14431353.png)
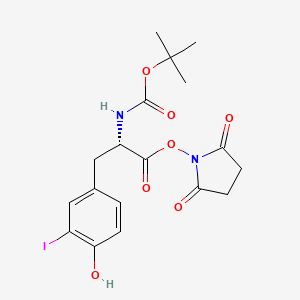
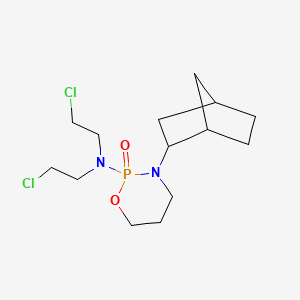


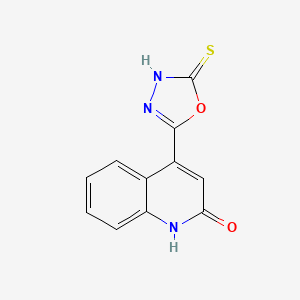
![2-{4-[3-([1,1'-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14431405.png)


![2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}propan-1-one](/img/structure/B14431424.png)
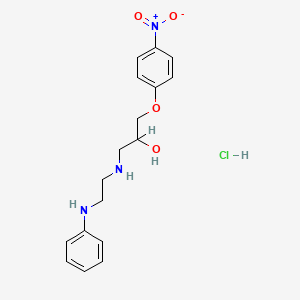
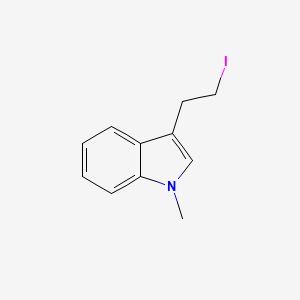
![1-Amino-3-[butyl(phenyl)amino]propan-2-OL](/img/structure/B14431436.png)
